molecular formula C11H12ClNO3 B594748 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene CAS No. 1355247-04-9

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene

Cat. No.: B594748
CAS No.: 1355247-04-9
M. Wt: 241.671
InChI Key: OOAYNYFPUNQORC-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclopentyloxy group, and a nitro group

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-chloro-2-nitrobenzene and cyclopentanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Synthetic Route: The cyclopentanol is reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the desired product through a nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using higher temperatures, longer reaction times, or more efficient catalysts.

Chemical Reactions Analysis

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, to form corresponding ketones or carboxylic acids.

    Common Reagents and Conditions: Typical reagents include bases for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. Conditions vary depending on the desired reaction and product.

Scientific Research Applications

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s effects on biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene involves its interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing oxidative stress or other biological effects.

Comparison with Similar Compounds

1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene and 1-chloro-2-(cyclopentyloxy)-4-(5-methyl-1-hexyn-1-yl)benzene share structural similarities but differ in their substituents.

    Uniqueness: The presence of the nitro group in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-2-cyclopentyloxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-6-5-8(13(14)15)7-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYNYFPUNQORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742742
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-04-9
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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